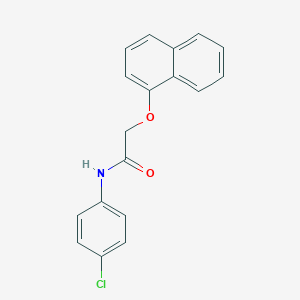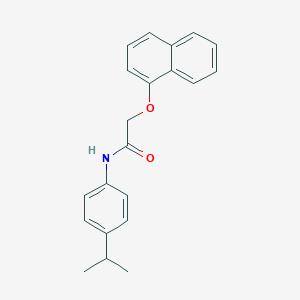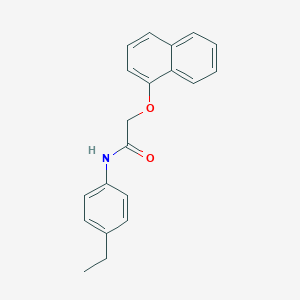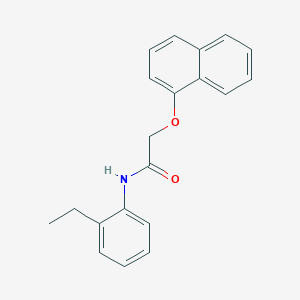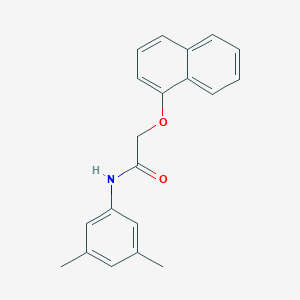![molecular formula C19H19NO5 B291517 Dimethyl 2-[(3-phenylpropanoyl)amino]terephthalate](/img/structure/B291517.png)
Dimethyl 2-[(3-phenylpropanoyl)amino]terephthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-[(3-phenylpropanoyl)amino]terephthalate, also known as DPT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DPT belongs to the class of terephthalic acid derivatives, which are widely used in the production of polymers, plastics, and fibers.
Wirkmechanismus
The mechanism of action of Dimethyl 2-[(3-phenylpropanoyl)amino]terephthalate is not fully understood, but it is believed to involve the interaction of the molecule with various cellular receptors and enzymes. Dimethyl 2-[(3-phenylpropanoyl)amino]terephthalate has been shown to modulate the activity of certain enzymes involved in the metabolism of neurotransmitters, which may explain its potential as a therapeutic agent for neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that Dimethyl 2-[(3-phenylpropanoyl)amino]terephthalate can affect the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. It has been suggested that Dimethyl 2-[(3-phenylpropanoyl)amino]terephthalate may have potential as a treatment for depression, anxiety, and other mood disorders. Additionally, Dimethyl 2-[(3-phenylpropanoyl)amino]terephthalate has been shown to have antioxidant properties, which may make it useful in the prevention of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Dimethyl 2-[(3-phenylpropanoyl)amino]terephthalate in lab experiments is its relatively simple synthesis method and low cost compared to other organic semiconductors. However, Dimethyl 2-[(3-phenylpropanoyl)amino]terephthalate has limited solubility in water, which may make it difficult to use in certain applications. Additionally, its potential toxicity and lack of long-term safety data may limit its use in certain studies.
Zukünftige Richtungen
There are several potential future directions for research involving Dimethyl 2-[(3-phenylpropanoyl)amino]terephthalate. One area of interest is in the development of new organic semiconductors based on the structure of Dimethyl 2-[(3-phenylpropanoyl)amino]terephthalate. Additionally, further studies are needed to fully understand the mechanism of action of Dimethyl 2-[(3-phenylpropanoyl)amino]terephthalate and its potential as a therapeutic agent for neurological disorders. Finally, more research is needed to evaluate the safety and long-term effects of Dimethyl 2-[(3-phenylpropanoyl)amino]terephthalate in various applications.
Synthesemethoden
The synthesis of Dimethyl 2-[(3-phenylpropanoyl)amino]terephthalate involves the reaction between terephthalic acid and 3-phenylpropanoyl chloride, followed by the addition of dimethylamine. The resulting product is a white crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-[(3-phenylpropanoyl)amino]terephthalate has been studied extensively for its potential applications in various fields of research. One of the major areas of interest is in the development of organic semiconductors, which are used in the production of electronic devices such as solar cells and light-emitting diodes. Dimethyl 2-[(3-phenylpropanoyl)amino]terephthalate has been found to exhibit excellent electron transport properties, making it a promising material for use in these applications.
Eigenschaften
Molekularformel |
C19H19NO5 |
|---|---|
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
dimethyl 2-(3-phenylpropanoylamino)benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C19H19NO5/c1-24-18(22)14-9-10-15(19(23)25-2)16(12-14)20-17(21)11-8-13-6-4-3-5-7-13/h3-7,9-10,12H,8,11H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
NBQKUVWXESMSRU-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CCC2=CC=CC=C2 |
Kanonische SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




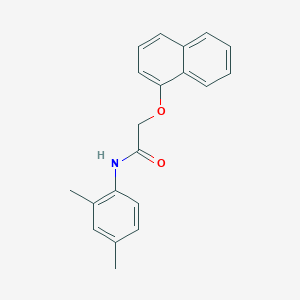

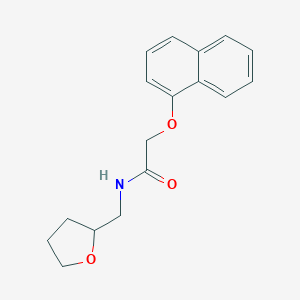

![Methyl 2-{[(naphthalen-1-yloxy)acetyl]amino}benzoate](/img/structure/B291448.png)
